molecular formula C19H24N2O4S B4761696 (2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

Cat. No.: B4761696
M. Wt: 376.5 g/mol
InChI Key: UQBZRZWNUBKEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the furan and piperazine intermediates. The key steps include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2,5-dimethylfuran.

    Preparation of the Piperazine Intermediate: The piperazine ring is prepared by reacting 1,4-diaminobutane with a sulfonyl chloride derivative, such as 3,4-dimethylbenzenesulfonyl chloride.

    Coupling Reaction: The final step involves coupling the furan and piperazine intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, such as methyl iodide or ethyl bromide.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Sulfides.

    Substitution: N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to modulate specific biological pathways, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity, while the furan and piperazine rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-2,5-dimethylfuran: This compound shares the furan ring structure but lacks the piperazine and sulfonyl groups.

    4-hydroxy-2,5-dimethyl-3(2H)-furanone: Similar in having a furan ring but differs in functional groups and overall structure.

Uniqueness

(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of a furan ring, a piperazine ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-13-5-6-17(11-14(13)2)26(23,24)21-9-7-20(8-10-21)19(22)18-12-15(3)25-16(18)4/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBZRZWNUBKEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE
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(2,5-DIMETHYL-3-FURYL){4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE

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